

# Application Notes: Dissolution Testing of Gabapentin Enacarbil Extended-Release Tablets

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## Compound Focus: Gabapentin Enacarbil

CAS No.: 478296-72-9

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## 1. Introduction

**Gabapentin enacarbil** is a prodrug of gabapentin, approved for treating moderate-to-severe Restless Legs Syndrome (RLS) and Postherpetic Neuralgia (PHN) [1]. It is designed to overcome the saturable absorption limitation of gabapentin itself by utilizing high-capacity nutrient transporters in the intestine [1]. The drug is commercially available as an extended-release (ER) formulation, making dissolution testing a critical quality control tool to ensure consistent performance and desired release profile [1] [2].

## 2. Rationale for Apparatus Selection

**Gabapentin enacarbil** is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, meaning it has **low solubility and high permeability** [1]. This property is the primary driver for selecting an appropriate dissolution apparatus.

- **USP Apparatus 2 (Paddle)** is the most widely used system for tablets and is often the first choice for method development due to its simplicity and reproducibility [2]. It generates shear forces via agitation of the bulk medium [3].
- **USP Apparatus 4 (Flow-Through Cell)** is particularly advantageous for low-solubility drugs like **gabapentin enacarbil** [3]. Its open-loop configuration can maintain **infinite sink conditions** by providing a continuous flow of fresh medium, which more closely mimics the in vivo environment of the gastrointestinal tract and can be crucial for establishing in vitro-in vivo correlations (IVIVCs) [3] [2].

The following table compares the key features of these two apparatuses.

Table 1: Comparison of USP Apparatus 2 and Apparatus 4

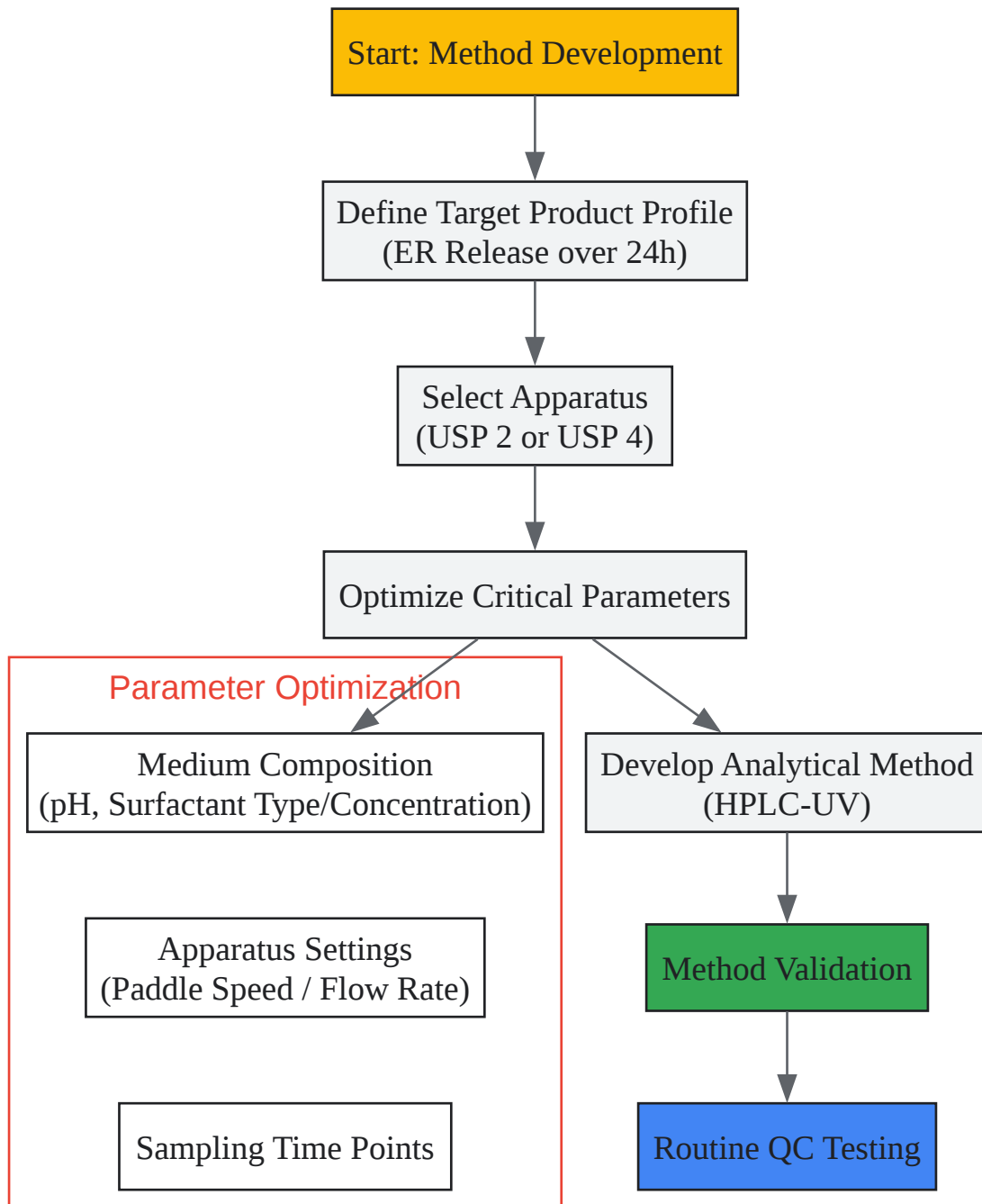
Feature	USP Apparatus 2 (Paddle)	USP Apparatus 4 (Flow-Through Cell)
<b>Sink Conditions</b>	Closed system, finite sink conditions [3]	Can be open-loop, providing infinite sink conditions [3]
<b>Hydrodynamics</b>	Agitation of bulk medium; can form a cone of drug substance under the paddle [3]	Laminar or turbulent flow directly through a bed of particles [3]
<b>Best For</b>	Immediate-release and extended-release tablets [2]	Poorly soluble drugs, modified-release formulations, and implants [2]
<b>Biorelevance</b>	Standardized, closed-system model [2]	Can better simulate digestive tract flow; allows for easy pH-change of media [3] [2]

### 3. Critical Method Parameters and Development

Developing a discriminating dissolution method for **gabapentin enacarbil** ER tablets involves optimizing several parameters, guided by Quality by Design (QbD) principles [2].

- **Dissolution Medium:** The low solubility of the drug necessitates the use of surfactants (e.g., SDS) in the medium to achieve sink conditions. A common approach is to use 900 mL of a pH 6.8 phosphate buffer with 1-2% SDS.
- **Apparatus Settings:**
  - **For Apparatus 2:** A paddle speed of 50-75 rpm is typical for ER formulations. Agitation that is too high can compromise the release mechanism [3] [2].
  - **For Apparatus 4:** A flow rate of 4-8 mL/min in open-loop mode is recommended for maintaining sink conditions [3]. Cell types (e.g., 22.6 mm diameter) should be selected based on the tablet size.
- **Sampling Time Points:** For an ER profile, appropriate time points (e.g., 1, 2, 4, 8, 12, 16, 20, and 24 hours) should be selected to adequately characterize the release curve.

The experimental workflow for method development and validation is outlined below.



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**Table 2: Key Method Development and Validation Parameters**

Category	Parameter	Consideration for Gabapentin Enacarbil
Apparatus	Type	USP Apparatus 2 (standard) or 4 (for enhanced biorelevance) [3] [2]
	Speed / Flow Rate	50-75 rpm (Paddle); 4-8 mL/min (Flow-Through) [3]
Medium	Volume	500 mL (mini) or 900 mL (standard) or continuous flow (App 4) [4] [3]
	pH & Composition	pH 6.8 phosphate buffer with 1-2% SDS to achieve sink conditions [1]
	Degassing	Required to prevent bubble formation on tablet surface [3]
Sampling & Analysis	Time Points	Multiple points to define ER profile (e.g., 1, 4, 8, 12, 20, 24h)
	Filtration	10 µm polyethylene or glass microfiber filters [3]
	Analytical	HPLC-UV or HPLC-DAD for specificity

## Detailed Experimental Protocol

This protocol provides a standardized procedure for dissolution testing of **gabapentin enacarbil** ER tablets using USP Apparatus 2 (Paddle).

**1. Scope** This procedure applies to the dissolution testing of **gabapentin enacarbil** extended-release tablets 600 mg using USP Apparatus 2.

### 2. Materials and Equipment

- Dissolution apparatus: USP Apparatus 2 (Paddle) [2]
- Dissolution vessels, 1000 mL [4]
- Water bath, maintained at  $37.0 \pm 0.5$  °C
- Paddle shafts

- Vacuum pump and suitable filters (e.g., 10  $\mu\text{m}$  polyethylene)
- Automated sampler or manual syringe assembly
- HPLC system with UV detection
- Dissolution medium: 900 mL of pH 6.8 phosphate buffer with 2% w/v Sodium Dodecyl Sulfate (SDS)

**3. Procedure Step 1: Preparation of Dissolution Medium** Prepare a sufficient volume of dissolution medium (pH 6.8 phosphate buffer with 2% SDS). Degas the medium prior to use [3].

#### Step 2: Apparatus Setup

- Fill each vessel with 900 mL of the pre-warmed (37.0  $^{\circ}\text{C}$ ) and degassed medium.
- Allow the apparatus to warm up and maintain the temperature at  $37.0 \pm 0.5$   $^{\circ}\text{C}$  throughout the test.
- Set the paddle speed to 50 rpm.

**Step 3: Introduction of Sample** Carefully place one **gabapentin enacarbil** 600 mg tablet into the bottom of each vessel, ensuring it is not stuck to the vessel wall. Immediately start the apparatus and the timer.

**Step 4: Sampling** Withdraw a suitable aliquot (e.g., 10 mL) from each vessel at specified time intervals: 1, 2, 4, 8, 12, 16, 20, and 24 hours. Immediately replace the volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume. Filter the samples through a 10  $\mu\text{m}$  filter [3].

**Step 5: Sample Analysis** Analyze the filtered samples using a validated HPLC-UV method. Calculate the cumulative percentage of **gabapentin enacarbil** released at each time point.

**4. Acceptance Criteria** The dissolution test acceptance criteria should be based on the product's clinical batch profile. A typical example for an ER product might be:

- Q = 80% at 24 hours, with appropriate intermediate limits at earlier time points (e.g., not more than 30% at 2 hours, between 40-70% at 8 hours, etc.).

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## Data Interpretation and Troubleshooting

- **Data Presentation:** Plot the mean cumulative percent released versus time to generate the dissolution profile. Model the release kinetics (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
- **Common Issues:**
  - **Coning:** If using Apparatus 2, a cone of disintegrated material can form under the paddle, slowing dissolution. Slightly increasing the agitation speed (e.g., to 75 rpm) may mitigate this

[3].

- **Variability:** For products with high variability, Apparatus 4 (Flow-Through Cell) may provide more robust and reproducible results due to its different hydrodynamic environment [3].
- **Failure to Achieve Sink Conditions:** If the drug concentration approaches more than 80% of its solubility in the medium, the release rate will be impeded. This confirms the need for a surfactant-containing medium or the use of Apparatus 4 [1] [3].

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